N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine
Description
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a Schiff base derivative combining a 2-oxonaphthalene core with L-leucine via a methylene bridge. Schiff bases of this type are known for their biological activity, photophysical properties, and applications in sensing and catalysis . The L-leucine moiety introduces steric bulk and hydrophobicity, which may enhance membrane permeability or influence interactions with biological targets compared to simpler amino acid derivatives.
Properties
CAS No. |
13173-98-3 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
DSRUNLXEJPBYQD-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxynaphthaldehyde and an amino acid derivative under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Amino Acid vs. Urea/Hydrazine: The leucine and glycine derivatives retain amino acid backbones, enabling hydrogen bonding and chiral interactions, whereas urea and hydrazine derivatives prioritize planar aromatic stacking .
- Synthetic Flexibility : The glycine derivative () uses straightforward condensation, while the hydrazine analog () requires tautomerization steps, highlighting the impact of substituents on synthetic complexity.
Key Observations :
- Bioactivity: The glycine derivative () demonstrated anion sensing and antimicrobial effects, likely due to its electron-deficient Schiff base core.
- Stability: Hydrazine derivatives () exhibit tautomerization-dependent stability, whereas Schiff bases with amino acids are generally stable under physiological conditions.
Biological Activity
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a compound that combines the structural features of L-leucine, an essential amino acid, with a naphthalene-derived moiety. This unique structure has been studied for its potential biological activities, including antimicrobial properties, DNA binding capabilities, and effects on protein synthesis.
Structural Characteristics
The compound is characterized by the presence of a naphthalene ring system attached to a Schiff base structure, which is formed through the condensation of an amine with a carbonyl compound. The molecular formula is , and its synthesis involves the reaction of L-leucine derivatives with 2-hydroxy-1-naphthaldehyde.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and yeast cultures. The minimum inhibitory concentration (MIC) values for different microorganisms suggest its effectiveness as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.
2. DNA Binding and Cleavage
This compound has been shown to bind to calf thymus DNA (CT-DNA) through electrostatic interactions. Spectroscopic studies confirm that this binding occurs without the need for external agents, suggesting potential applications in gene therapy or as an anticancer agent due to its ability to cleave DNA.
3. Effects on Protein Synthesis
Similar to L-leucine, this compound may influence protein synthesis through the mTOR signaling pathway. Leucine is known to activate mTOR, which plays a crucial role in regulating protein translation and cell growth. The incorporation of the naphthalene moiety could enhance its efficacy in stimulating protein synthesis compared to L-leucine alone.
Case Studies
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results demonstrated a broad spectrum of activity, particularly against gram-positive bacteria. The study highlighted the potential for this compound as a lead in drug development for infectious diseases.
Study on DNA Interaction:
Another investigation focused on the interaction between this compound and DNA. Using molecular docking simulations, researchers found that the compound binds effectively at specific sites on DNA, suggesting mechanisms for its potential use in targeted gene delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
